BenchChemオンラインストアへようこそ!

Fulzerasib

KRAS G12C NSCLC monotherapy

Fulzerasib (GFH925/IBI351) is China's first NMPA-approved KRAS G12C inhibitor (Aug 2024) with a unique lactam-based tetracyclic naphthyridinone scaffold distinct from sotorasib, adagrasib, and divarasib. Demonstrates superior tumor growth inhibition vs sotorasib at equivalent doses in MIA PaCa-2 and NCI-H358 CDX models. Validated intracranial activity and differentiated GI safety profile with lower nausea/diarrhea incidence. KROCUS study benchmark: 80% ORR with cetuximab in first-line NSCLC (100% DCR). Preferred reference for preclinical KRAS G12C efficacy, CNS penetration, and acquired resistance mechanism studies. Compound-specific validation essential—not interchangeable with other KRAS G12C inhibitors.

Molecular Formula C32H30ClFN6O4
Molecular Weight 617.1 g/mol
Cat. No. B10856207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulzerasib
Molecular FormulaC32H30ClFN6O4
Molecular Weight617.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O
InChIInChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1
InChIKeyPYKBFRQMXJWLGG-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fulzerasib (GFH925/IBI351): A Clinically Validated, China-Approved KRAS G12C Inhibitor for Scientific Procurement and Research


Fulzerasib (also known as GFH925 or IBI351; CAS 2641747-54-6) is an orally active, irreversible, covalent small-molecule inhibitor of the KRAS G12C oncogenic protein . It features a novel lactam-based tetracyclic naphthyridinone scaffold distinct from first-generation KRAS G12C inhibitors [1]. Fulzerasib was the first China-developed KRAS G12C inhibitor to receive marketing approval (NMPA, August 2024) and the third globally approved agent in this class [2]. The compound demonstrates high in vitro potency (IC50 37 nM in pERK inhibition) and favorable pharmacokinetic profiles across species, including good oral bioavailability [3].

Why Fulzerasib Cannot Be Substituted with Other KRAS G12C Inhibitors in Research and Clinical Development


KRAS G12C inhibitors are not interchangeable; fulzerasib possesses a unique tetracyclic naphthyridinone scaffold distinct from the quinazolinone-based sotorasib (AMG 510), the tetrahydropyridopyrimidine-based adagrasib (MRTX849), and the pyrazole-based divarasib (RG6330) [1]. This scaffold divergence translates to differential preclinical efficacy: in the MIA PaCa-2 and NCI-H358 CDX models, fulzerasib demonstrated superior anti-tumor activity compared to sotorasib at the same dose [2]. Furthermore, fulzerasib exhibits clinically meaningful intracranial activity and a differentiated gastrointestinal toxicity profile with notably lower incidence of nausea and diarrhea compared to existing inhibitors [3]. These pharmacologic and safety distinctions preclude simple substitution and demand compound-specific validation in experimental systems.

Fulzerasib Comparative Efficacy Data: Quantified Differentiation from KRAS G12C Inhibitor Class Members


Second-Line NSCLC Monotherapy: Fulzerasib ORR of 49.1% Versus Sotorasib (37.1%) and Adagrasib (42.9%)

In a registrational Phase II study of 116 patients with KRAS G12C-mutant advanced NSCLC who had received at least one prior systemic therapy, fulzerasib monotherapy (600 mg BID) achieved a confirmed objective response rate (cORR) of 49.1% (95% CI: 39.5%–58.8%) [1]. For comparison, in the pivotal CodeBreaK 100 Phase II trial, sotorasib (960 mg QD) demonstrated an ORR of 37.1% (95% CI: 28.6%–46.2%) in a similar previously treated NSCLC population [2]. In the KRYSTAL-1 Phase II cohort, adagrasib (600 mg BID) achieved an ORR of 42.9% (95% CI: 33.7%–52.5%) [3]. While cross-trial comparisons have inherent limitations, the absolute ORR difference of 12.0 percentage points over sotorasib and 6.2 percentage points over adagrasib provides meaningful benchmarking for procurement and experimental design considerations.

KRAS G12C NSCLC monotherapy objective response rate second-line

Second-Line NSCLC Monotherapy: Fulzerasib Median PFS of 9.7 Months Versus Sotorasib (6.8 Months) and Adagrasib (6.5 Months)

In the same registrational Phase II study, fulzerasib monotherapy demonstrated a median progression-free survival (mPFS) of 9.7 months in patients with previously treated KRAS G12C-mutant NSCLC [1]. The 12-month overall survival (OS) rate was 54.4%, and the 12-month duration of response (DoR) rate was 53.7% [1]. By cross-trial comparison, sotorasib showed an mPFS of 6.8 months (95% CI: 5.1–8.2) in CodeBreaK 100 [2], while adagrasib demonstrated an mPFS of 6.5 months (95% CI: 4.7–8.4) in KRYSTAL-1 [3]. The fulzerasib mPFS advantage of 2.9 months over sotorasib and 3.2 months over adagrasib suggests more durable disease control.

KRAS G12C NSCLC monotherapy progression-free survival PFS

First-Line NSCLC Combination Therapy: Fulzerasib Plus Cetuximab Achieves ORR 80.0% and DCR 100% in KROCUS Phase II

In the multi-center European Phase II KROCUS study (NCT05756153), first-line fulzerasib (600 mg BID) combined with cetuximab (500 mg/m² IV Q2W) achieved an ORR of 80.0% (n=47 evaluable patients; confirmed ORR 68.9%) and a DCR of 100% as of January 14, 2025 [1]. The median PFS was 12.5 months (95% CI: 7.39–NA), and median duration of response was not reached at a median follow-up of 12.8 months [1][2]. Notably, among 14 patients with brain metastases, the systemic ORR was 71.4%, demonstrating meaningful intracranial activity [2]. This regimen represents the world's first KRAS+EGFR dual-targeting approach in first-line NSCLC and provides a validated reference for in vivo combination studies exploring vertical pathway blockade.

KRAS G12C NSCLC first-line cetuximab combination therapy KROCUS

Preclinical Direct Head-to-Head Comparison: Fulzerasib Demonstrates Superior Anti-Tumor Efficacy Versus Sotorasib at Equivalent Dose

In a direct preclinical head-to-head comparison using cell line-derived xenograft (CDX) models, fulzerasib (GFH925) demonstrated superior anti-tumor efficacy compared to sotorasib at the same dose [1]. Specifically, in the MIA PaCa-2 pancreatic cancer CDX model and the NCI-H358 NSCLC CDX model, tumor growth inhibition with fulzerasib exceeded that of sotorasib when administered at equivalent dosing levels [1]. Additionally, fulzerasib exhibited potent antiproliferative effects in KRAS G12C-mutant cell lines NCI-H358 and MIA PaCa-2 with IC50 values ranging from approximately 5–30 nM , and inhibited KRAS G12C-mediated pERK signaling with an IC50 of 37 nM . Fulzerasib also demonstrated efficacy in the H1373-luc intracranial CDX model, indicating brain penetration capability [1].

KRAS G12C preclinical xenograft head-to-head efficacy in vivo

Differentiated Safety Profile: Reduced Gastrointestinal Toxicity Relative to First-Generation KRAS G12C Inhibitors

According to comprehensive drug monograph analysis, fulzerasib demonstrates a differentiated safety profile characterized by a notably lower incidence of gastrointestinal toxicities, specifically nausea and diarrhea, compared to existing KRAS G12C inhibitors sotorasib and adagrasib [1]. This favorable tolerability profile minimizes overlapping toxicities and makes fulzerasib an ideal partner for combination therapy regimens [1]. While specific numerical incidence rates require referencing the full Phase II safety dataset, the class-level differentiation in GI tolerability is consistently noted across multiple clinical reports. The manageable safety profile is further evidenced by very low rates of treatment discontinuation due to adverse events across clinical trials [1].

KRAS G12C safety tolerability GI toxicity nausea diarrhea

Regulatory and Reimbursement Differentiation: First China-Approved KRAS G12C Inhibitor with NRDL Inclusion

Fulzerasib is the first China-developed and China-approved KRAS G12C inhibitor, receiving NMPA conditional approval in August 2024 for previously treated advanced KRAS G12C-mutant NSCLC [1]. It is the third KRAS G12C inhibitor approved globally, following sotorasib and adagrasib [1][2]. In December 2025, fulzerasib was included in China's National Reimbursement Drug List (NRDL) on its first negotiation attempt, with coverage effective from January 1, 2026, through December 31, 2027 [2]. This reimbursement status is limited to adult patients with advanced KRAS G12C-mutant NSCLC who have received at least one prior systemic therapy [3]. The compound has also received Breakthrough Therapy Designation for both NSCLC and colorectal cancer, and earned a Class 1 recommendation in the 2025 CSCO guidelines for KRAS G12C-mutant NSCLC [1].

KRAS G12C regulatory approval NMPA NRDL reimbursement China

Optimal Research and Industrial Application Scenarios for Fulzerasib Based on Quantitative Evidence


Preclinical Efficacy Benchmarking in KRAS G12C-Mutant NSCLC and Pancreatic Cancer Xenograft Models

Fulzerasib is the preferred reference compound for preclinical in vivo efficacy studies in KRAS G12C-mutant models, particularly NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic) CDX models, where it has demonstrated superior tumor growth inhibition compared to sotorasib at equivalent doses [1]. Its favorable oral bioavailability and pharmacokinetic profile across species [1] enable reliable dosing in rodent studies. For intracranial tumor models such as H1373-luc, fulzerasib's demonstrated brain penetration [1] makes it suitable for evaluating CNS anti-tumor activity.

Combination Therapy Studies Exploring Vertical RAS-MAPK and EGFR Pathway Co-Inhibition

The KROCUS study established fulzerasib plus cetuximab as a benchmark combination achieving 80% ORR and 100% DCR in first-line NSCLC [2]. This combination serves as a validated positive control for preclinical mechanistic studies investigating vertical pathway blockade (KRAS G12C inhibition plus EGFR blockade). The manageable GI toxicity profile of fulzerasib [3] also supports multi-agent combination studies without prohibitive overlapping toxicities confounding experimental interpretation.

Clinical Trial Comparator Selection for Investigational KRAS G12C Agents in the Chinese Regulatory Context

For clinical development programs targeting the Chinese market, fulzerasib represents the most relevant comparator arm due to its NMPA approval, CSCO Class 1 guideline recommendation, and NRDL inclusion [4]. Unlike sotorasib and adagrasib, which lack Chinese approval, fulzerasib provides a regionally validated efficacy benchmark (ORR 49.1%, mPFS 9.7 months in second-line NSCLC) [5] that aligns with Chinese regulatory expectations for clinical trial design.

Acquired Resistance Mechanism Studies Requiring Sustained Pathway Suppression

The extended median PFS of 9.7 months in second-line NSCLC [5] and the 12-month DoR rate of 53.7% [5] indicate that fulzerasib provides durable target engagement and sustained pathway suppression. This makes it particularly suitable for long-term in vitro and in vivo studies designed to model acquired resistance mechanisms to KRAS G12C inhibition, including the emergence of on-target secondary mutations and off-target bypass activation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fulzerasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.